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Compound of Interest

Compound Name: 3-Methylcrotonylglycine

Cat. No.: B026124 Get Quote

Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals
Introduction

3-Methylcrotonylglycine (3-MCG) is a critical biomarker for the newborn screening of 3-

Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, an autosomal recessive inherited

disorder of leucine metabolism.[1] Deficiency of the mitochondrial enzyme 3-MCC leads to a

block in the breakdown of leucine, resulting in the accumulation of toxic metabolites. While the

primary screening marker for 3-MCC deficiency in dried blood spots (DBS) is 3-

hydroxyisovalerylcarnitine (C5OH), the analysis of 3-MCG, typically in urine, serves as a crucial

confirmatory and diagnostic marker.[2][3] These application notes provide a comprehensive

overview and detailed protocols for the utilization of 3-MCG in newborn screening programs.

Metabolic Basis for 3-MCG as a Biomarker

In a healthy individual, the essential amino acid leucine is metabolized through a series of

enzymatic steps. One of these steps involves the conversion of 3-methylcrotonyl-CoA to 3-

methylglutaconyl-CoA by the enzyme 3-methylcrotonyl-CoA carboxylase. In individuals with 3-

MCC deficiency, this enzymatic step is impaired, leading to an accumulation of 3-

methylcrotonyl-CoA. The excess 3-methylcrotonyl-CoA is then alternatively metabolized, in part

by conjugation with glycine to form 3-methylcrotonylglycine, which is subsequently excreted

in the urine.[2] Therefore, elevated levels of 3-MCG are a hallmark of 3-MCC deficiency.
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Clinical Significance

The clinical presentation of 3-MCC deficiency is highly variable, ranging from asymptomatic to

severe metabolic crises, neurological problems, and developmental delay.[1] Newborn

screening allows for the early identification of affected individuals, enabling timely intervention

and management to prevent the severe consequences of the disorder. While most individuals

identified through newborn screening remain asymptomatic, the identification and monitoring of

biomarkers like 3-MCG are essential for confirming the diagnosis and guiding clinical

management.[4]

Quantitative Data Summary
The following tables summarize the quantitative data for biomarkers associated with 3-MCC

deficiency in newborn screening.

Table 1: Primary Screening Marker in Dried Blood Spots (DBS)

Analyte Method
Typical Cutoff
Value (Normal)

Pathological Range
in 3-MCC
Deficiency

3-

Hydroxyisovalerylcarni

tine (C5OH)

Tandem Mass

Spectrometry

(MS/MS)

< 0.5 µmol/L[5]
1.33 to 32.26

µmol/L[5]

Table 2: Confirmatory Biomarkers in Urine
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Analyte Method
Normal Reference
Range

Pathological Range
in 3-MCC
Deficiency

3-

Methylcrotonylglycine

(3-MCG)

Gas Chromatography-

Mass Spectrometry

(GC-MS) or Liquid

Chromatography-

Tandem Mass

Spectrometry (LC-

MS/MS)

0.0–1.05 mmol/mol

creatinine[5]

1.61 to 441 mmol/mol

creatinine[2][5]

3-Hydroxyisovaleric

Acid (3-HIVA)

Gas Chromatography-

Mass Spectrometry

(GC-MS) or Liquid

Chromatography-

Tandem Mass

Spectrometry (LC-

MS/MS)

0.0–6.1 mmol/mol

creatinine[5]

21.5 to 944.9

mmol/mol

creatinine[5]

Experimental Protocols
Protocol 1: Quantification of 3-Methylcrotonylglycine and other Acylglycines in Dried Blood

Spots by UPLC-MS/MS (Second-Tier Test)

This protocol is adapted from a method for the quantitation of acylglycines in human dried

blood spots.[6][7]

1. Materials and Reagents:

Dried blood spot (DBS) punches (3.2 mm)

Methanol:water (60:40) extraction solution

Internal standards (stable isotope-labeled acylglycines)

3 N Butanolic-HCl
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Acetonitrile:water (10:90) with 0.1% formic acid for reconstitution

UPLC system coupled with a tandem quadrupole mass spectrometer

2. Sample Preparation:

Punch two 3.2 mm discs from the DBS into a microcentrifuge tube.

Add 200 µL of the extraction solution containing the internal standards.

Incubate at 23°C for 30 minutes with shaking.

Transfer 200 µL of the supernatant to a new tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

For derivatization, add 150 µL of 3 N butanolic-HCl to each tube.

Incubate for 30 minutes at 65°C.

Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen at 37°C.

Reconstitute the dried residue in 100 µL of acetonitrile:water (10:90) with 0.1% formic acid.

3. UPLC-MS/MS Analysis:

Chromatographic Separation: Utilize a suitable UPLC column (e.g., C18) with a gradient

elution to separate the acylglycines. The total run time is typically around 10 minutes.[7]

Mass Spectrometric Detection: Employ a tandem quadrupole mass spectrometer in positive

electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion

transitions for 3-MCG and other acylglycines.

Protocol 2: Analysis of Urinary 3-Methylcrotonylglycine by Gas Chromatography-Mass

Spectrometry (GC-MS) (Confirmatory Test)

This is a standard method for urinary organic acid analysis.

1. Materials and Reagents:
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Urine sample

Internal standard (e.g., stable isotope-labeled organic acid)

Hydroxylamine hydrochloride

Ethyl acetate for extraction

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for derivatization

GC-MS system

2. Sample Preparation:

Thaw the urine sample and mix thoroughly.

Add an internal standard to a known volume of urine.

Adjust the pH to <2 with HCl.

Extract the organic acids with ethyl acetate.

Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

Derivatize the dried residue with BSTFA with 1% TMCS by heating at 60-80°C for 30-60

minutes.

3. GC-MS Analysis:

Gas Chromatography: Use a capillary column suitable for organic acid analysis. Program the

oven temperature to separate the derivatized organic acids.

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

Acquire data in full scan mode to identify the characteristic mass spectrum of the

trimethylsilyl derivative of 3-methylcrotonylglycine.

Visualizations
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Caption: Leucine catabolism pathway and the metabolic block in 3-MCC deficiency.
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Caption: Newborn screening workflow for 3-MCC deficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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